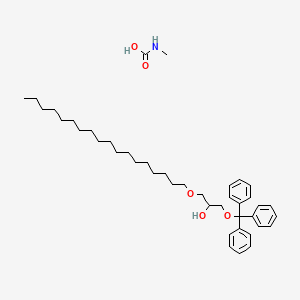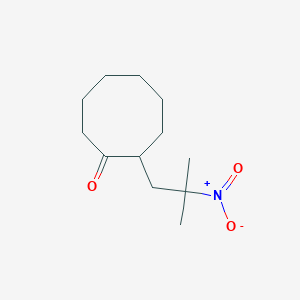
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol typically involves the alkylation of cyclohexadiene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexadiene is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Halogenation and other substitution reactions can occur at the methyl groups or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-one.
Reduction: Formation of 2,3,4,4-Tetramethylcyclohexanol.
Substitution: Formation of halogenated derivatives such as 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-yl chloride.
Applications De Recherche Scientifique
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,3,4,4-Tetramethylcyclohexanol: Similar structure but fully saturated with a hydroxyl group.
2,3,4,4-Tetramethylcyclohexanone: Similar structure but fully saturated with a ketone group.
Uniqueness
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol is unique due to its combination of a hydroxyl group and multiple methyl groups on a cyclohexadiene ring. This structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
89503-51-5 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2,3,4,4-tetramethylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-7-8(2)10(3,4)6-5-9(7)11/h5-6,9,11H,1-4H3 |
Clé InChI |
YJTUSWLJBXJWSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C=CC1O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


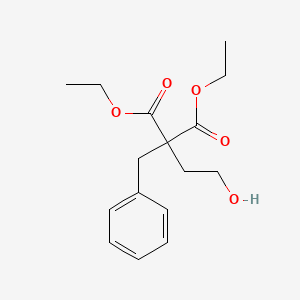
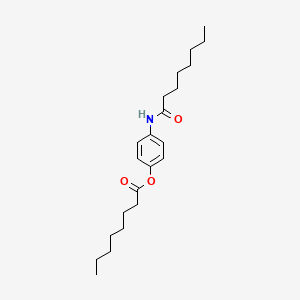

![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
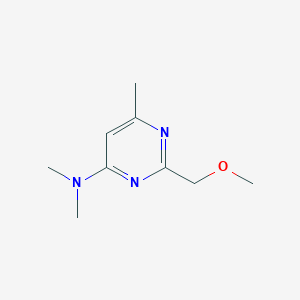
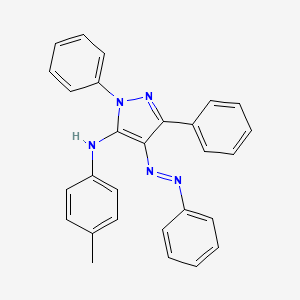
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
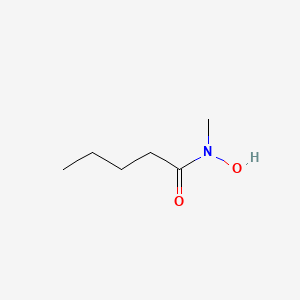
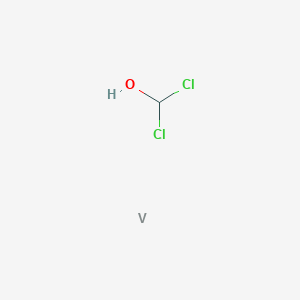

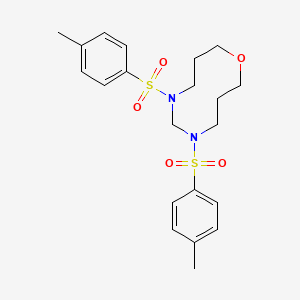
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
